molecular formula C20H21ClN6 B4683160 1'-(3-chlorobenzyl)-1,1'',5,5''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole

1'-(3-chlorobenzyl)-1,1'',5,5''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole

Cat. No. B4683160
M. Wt: 380.9 g/mol
InChI Key: ZHVYGKFVHVHOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-(3-chlorobenzyl)-1,1'',5,5''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole, also known as CBTMP, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The exact mechanism of action of 1'-(3-chlorobenzyl)-1,1'',5,5''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole is not fully understood, but it is believed to interact with metal ions in biological systems, potentially leading to changes in cellular signaling pathways and other biochemical processes.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes, modulate the activity of ion channels, and affect cellular signaling pathways. These effects may have potential therapeutic applications in various diseases, including cancer and neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1'-(3-chlorobenzyl)-1,1'',5,5''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole in scientific research is its versatility, as it can be used in a variety of applications. However, one limitation is that it may not be suitable for use in certain experimental systems due to its potential for toxicity or other adverse effects.

Future Directions

There are many potential future directions for research on 1'-(3-chlorobenzyl)-1,1'',5,5''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole, including further studies on its mechanism of action, optimization of its synthesis and purification methods, and development of new applications for its use in various fields. Additionally, there may be potential for the development of new derivatives or analogs of this compound with enhanced properties or reduced toxicity.

Scientific Research Applications

1'-(3-chlorobenzyl)-1,1'',5,5''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole has been used in a variety of scientific research applications, including as a ligand for metal ions in coordination chemistry, as a fluorescent probe for detecting metal ions in biological systems, and as a potential therapeutic agent for various diseases.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6/c1-13-17(10-22-25(13)3)19-9-20(18-11-23-26(4)14(18)2)27(24-19)12-15-6-5-7-16(21)8-15/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVYGKFVHVHOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=CC(=NN2CC3=CC(=CC=C3)Cl)C4=C(N(N=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-(3-chlorobenzyl)-1,1'',5,5''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole
Reactant of Route 2
Reactant of Route 2
1'-(3-chlorobenzyl)-1,1'',5,5''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole
Reactant of Route 3
Reactant of Route 3
1'-(3-chlorobenzyl)-1,1'',5,5''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole
Reactant of Route 4
1'-(3-chlorobenzyl)-1,1'',5,5''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole
Reactant of Route 5
1'-(3-chlorobenzyl)-1,1'',5,5''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole
Reactant of Route 6
1'-(3-chlorobenzyl)-1,1'',5,5''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.